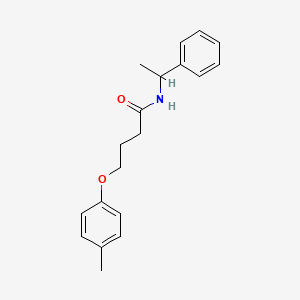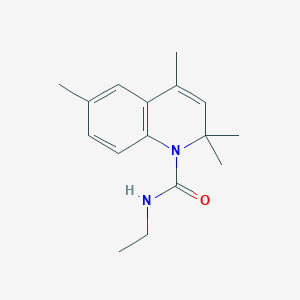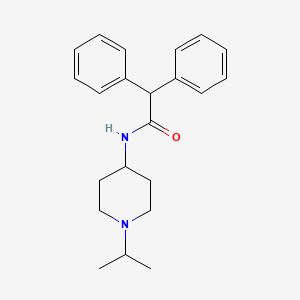
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide, also known as MPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPEB belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed as an alternative to traditional anabolic steroids. In
Mechanism of Action
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide works by selectively binding to and activating androgen receptors in the body. This activation leads to an increase in protein synthesis and a decrease in protein breakdown, which results in an increase in muscle mass and bone density. 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has also been shown to have a positive effect on lipid metabolism, which could make it a useful tool in the treatment of obesity and related metabolic disorders.
Biochemical and Physiological Effects:
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects in animal models. These effects include an increase in muscle mass and bone density, as well as improvements in lipid metabolism and insulin sensitivity. 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has also been shown to have a positive effect on cognitive function and mood, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide in lab experiments is its selectivity for androgen receptors. This selectivity makes it a useful tool for studying the effects of androgen receptor activation on various physiological processes. However, one of the limitations of using 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide in lab experiments is its complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
Future Directions
There are a number of future directions for the study of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide. One area of research is the development of new treatments for muscle wasting and bone loss associated with aging and certain medical conditions. Another area of research is the development of new treatments for metabolic disorders such as obesity and type 2 diabetes. Additionally, 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide could be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide involves a multi-step process that begins with the reaction of 4-methylphenol with 1-bromobutane to form 4-(4-methylphenoxy)butane. This intermediate product is then reacted with phenethylamine to produce 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide. The synthesis of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide is a complex process that requires advanced knowledge of organic chemistry and specialized equipment.
Scientific Research Applications
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary applications of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide is in the treatment of muscle wasting and bone loss associated with aging and certain medical conditions. 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the development of new treatments for these conditions.
properties
IUPAC Name |
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-10-12-18(13-11-15)22-14-6-9-19(21)20-16(2)17-7-4-3-5-8-17/h3-5,7-8,10-13,16H,6,9,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIODRGMUDOVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-benzyl-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5129732.png)
![4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5129735.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5129758.png)
![2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B5129773.png)


![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol](/img/structure/B5129815.png)
![2-[(4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5129829.png)
![ethyl 3-(2-methylbenzyl)-1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5129839.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)
![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)